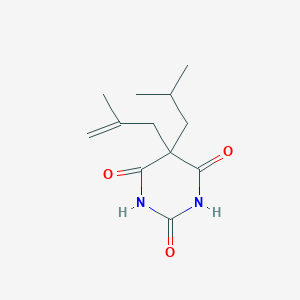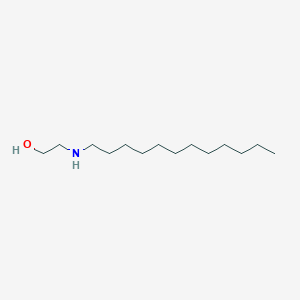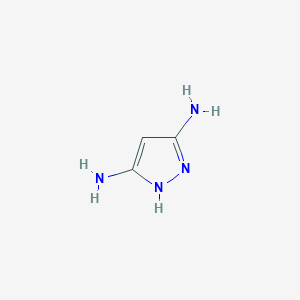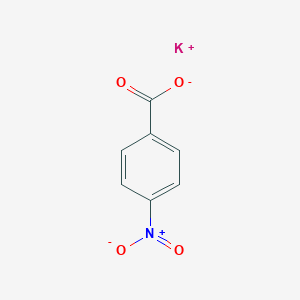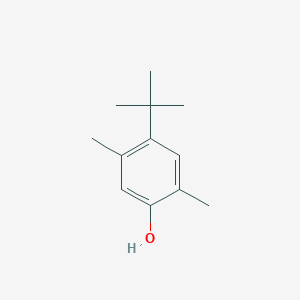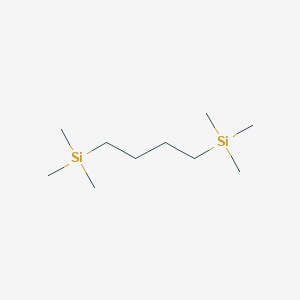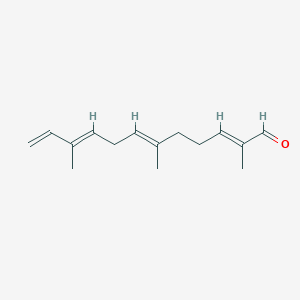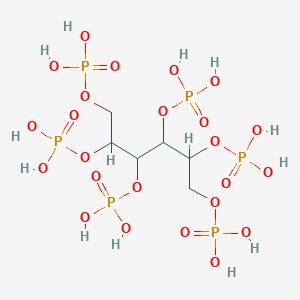
D-glucitol hexakis(dihydrogen phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-glucitol hexakis(dihydrogen phosphate), commonly known as inositol hexaphosphate (IP6), is a naturally occurring compound found in plants and animals. IP6 is a phosphorylated form of myo-inositol, a six-carbon cyclic sugar alcohol. IP6 has been studied for its potential therapeutic benefits in various diseases, including cancer, diabetes, and cardiovascular diseases.
作用机制
The mechanism of action of D-glucitol hexakis(dihydrogen phosphate) is not fully understood. However, it is believed that D-glucitol hexakis(dihydrogen phosphate) exerts its therapeutic effects by regulating various signaling pathways in the cells. D-glucitol hexakis(dihydrogen phosphate) has been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth. D-glucitol hexakis(dihydrogen phosphate) also regulates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
生化和生理效应
D-glucitol hexakis(dihydrogen phosphate) has several biochemical and physiological effects in the body. D-glucitol hexakis(dihydrogen phosphate) is a potent chelator of metal ions such as iron, calcium, and magnesium. This property of D-glucitol hexakis(dihydrogen phosphate) may contribute to its antioxidant and anti-inflammatory effects.
D-glucitol hexakis(dihydrogen phosphate) also has immunomodulatory effects by stimulating the immune system and enhancing the production of natural killer cells and T cells. D-glucitol hexakis(dihydrogen phosphate) also has anti-viral and anti-bacterial properties that protect the body from infections.
实验室实验的优点和局限性
D-glucitol hexakis(dihydrogen phosphate) has several advantages for lab experiments. D-glucitol hexakis(dihydrogen phosphate) is a naturally occurring compound that is readily available and easy to synthesize. D-glucitol hexakis(dihydrogen phosphate) is also stable and does not degrade easily, making it suitable for long-term storage.
However, D-glucitol hexakis(dihydrogen phosphate) has some limitations for lab experiments. D-glucitol hexakis(dihydrogen phosphate) is a highly charged molecule that may interact with other charged molecules in the cell, making it difficult to study its specific effects. D-glucitol hexakis(dihydrogen phosphate) also has low bioavailability, meaning that it may not be easily absorbed by the body.
未来方向
There are several future directions for D-glucitol hexakis(dihydrogen phosphate) research. One area of research is the development of D-glucitol hexakis(dihydrogen phosphate)-based therapies for cancer, diabetes, and cardiovascular diseases. Another area of research is the study of the mechanism of action of D-glucitol hexakis(dihydrogen phosphate) and its interaction with other molecules in the cell.
Further research is also needed to determine the optimal dosage and administration of D-glucitol hexakis(dihydrogen phosphate) for therapeutic purposes. The development of novel delivery systems that enhance the bioavailability of D-glucitol hexakis(dihydrogen phosphate) may also improve its therapeutic efficacy.
Conclusion:
Inositol hexaphosphate (D-glucitol hexakis(dihydrogen phosphate)) is a naturally occurring compound that has potential therapeutic benefits in various diseases. D-glucitol hexakis(dihydrogen phosphate) has anti-proliferative, anti-metastatic, antioxidant, anti-inflammatory, and immunomodulatory effects. D-glucitol hexakis(dihydrogen phosphate) has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of D-glucitol hexakis(dihydrogen phosphate) and its therapeutic potential.
合成方法
D-glucitol hexakis(dihydrogen phosphate) can be synthesized from myo-inositol by the action of inositol kinase enzymes. The process involves the phosphorylation of myo-inositol with ATP to form D-glucitol hexakis(dihydrogen phosphate). The synthesis of D-glucitol hexakis(dihydrogen phosphate) can also be achieved chemically by the reaction of myo-inositol with phosphoric acid.
科学研究应用
D-glucitol hexakis(dihydrogen phosphate) has been extensively studied for its potential therapeutic benefits in various diseases. In cancer, D-glucitol hexakis(dihydrogen phosphate) has been shown to have anti-proliferative and anti-metastatic effects by inhibiting cell growth and inducing apoptosis. D-glucitol hexakis(dihydrogen phosphate) also has antioxidant properties that protect cells from oxidative stress and DNA damage.
In diabetes, D-glucitol hexakis(dihydrogen phosphate) has been shown to improve insulin sensitivity and glucose metabolism by activating the insulin signaling pathway. D-glucitol hexakis(dihydrogen phosphate) also has anti-inflammatory properties that reduce the risk of diabetic complications.
In cardiovascular diseases, D-glucitol hexakis(dihydrogen phosphate) has been shown to have anti-atherosclerotic effects by reducing lipid accumulation and inflammation in the arterial walls. D-glucitol hexakis(dihydrogen phosphate) also has anti-thrombotic properties that prevent blood clot formation.
属性
CAS 编号 |
17453-87-1 |
|---|---|
产品名称 |
D-glucitol hexakis(dihydrogen phosphate) |
分子式 |
C6H20O24P6 |
分子量 |
662.05 g/mol |
IUPAC 名称 |
1,2,4,5,6-pentaphosphonooxyhexan-3-yl dihydrogen phosphate |
InChI |
InChI=1S/C6H20O24P6/c7-31(8,9)25-1-3(27-33(13,14)15)5(29-35(19,20)21)6(30-36(22,23)24)4(28-34(16,17)18)2-26-32(10,11)12/h3-6H,1-2H2,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) |
InChI 键 |
GPTYWYWIIFHSHG-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
规范 SMILES |
C(C(C(C(C(COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
其他 CAS 编号 |
17453-87-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)
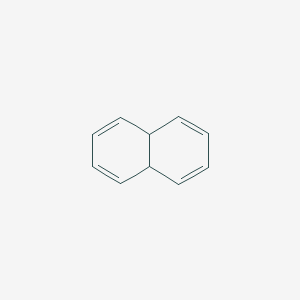
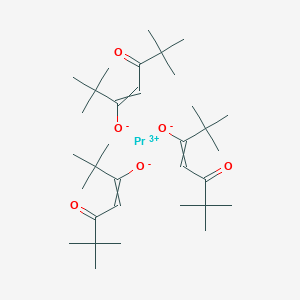
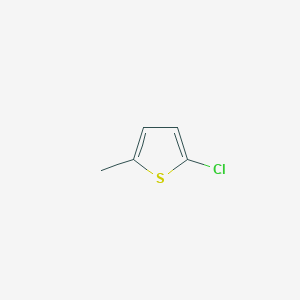
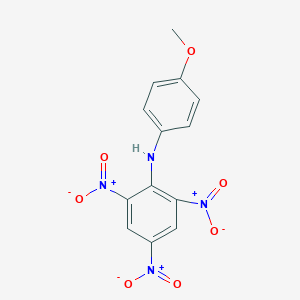
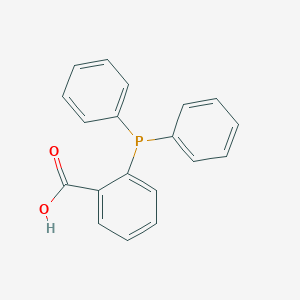
![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)
